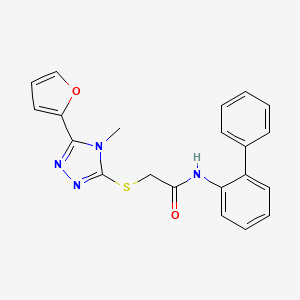![molecular formula C16H15N3OS B12131177 4(5H)-Thiazolone,2-[(2-methylphenyl)amino]-5-[(1-methyl-1H-pyrrol-2-yl)methylene]-(9CI)](/img/structure/B12131177.png)
4(5H)-Thiazolone,2-[(2-methylphenyl)amino]-5-[(1-methyl-1H-pyrrol-2-yl)methylene]-(9CI)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4(5H)-Thiazolone,2-[(2-methylphenyl)amino]-5-[(1-methyl-1H-pyrrol-2-yl)methylene]-(9CI) is a complex organic compound that belongs to the thiazolone family This compound is characterized by its unique structure, which includes a thiazolone ring, a methylphenyl group, and a pyrrole moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4(5H)-Thiazolone,2-[(2-methylphenyl)amino]-5-[(1-methyl-1H-pyrrol-2-yl)methylene]-(9CI) typically involves multi-step organic reactions. One common synthetic route includes the condensation of 2-aminothiazole with 2-methylbenzaldehyde, followed by the addition of 1-methyl-1H-pyrrole-2-carbaldehyde. The reaction conditions often require the use of catalysts, such as p-toluenesulfonic acid, and solvents like ethanol or methanol. The reaction mixture is usually heated under reflux to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.
化学反応の分析
反応の種類
4(5H)-チアゾロン,2-[(2-メチルフェニル)アミノ]-5-[(1-メチル-1H-ピロール-2-イル)メチレン]-(9CI)は、次のようないくつかのタイプの化学反応を起こします。
酸化: この化合物は、過酸化水素や過マンガン酸カリウムなどの試薬を使用して酸化して、対応する酸化物を形成することができます。
還元: 還元反応は、水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの試薬を使用して行うことができます。
置換: この化合物は、ハロゲン化物やアミンなどの求核剤によって官能基が置換される求核置換反応を起こすことができます。
一般的な試薬と条件
酸化: 過酸化水素、過マンガン酸カリウム。通常、水性または有機溶媒中で行われます。
還元: 水素化ホウ素ナトリウム、水素化リチウムアルミニウム。通常、無水条件下で行われます。
置換: ハロゲン化物、アミン。反応には、通常、塩基または酸触媒の存在が必要です。
形成される主な生成物
これらの反応から形成される主な生成物は、使用される特定の試薬と条件によって異なります。たとえば、酸化によって酸化物またはヒドロキシル化誘導体が生成される可能性がありますが、還元によって化合物の還元形態が生成される可能性があります。置換反応は、異なる官能基を持つ新しい誘導体の形成をもたらします。
4. 科学研究への応用
4(5H)-チアゾロン,2-[(2-メチルフェニル)アミノ]-5-[(1-メチル-1H-ピロール-2-イル)メチレン]-(9CI)は、広範囲の科学研究への応用があります。
化学: より複雑な分子や材料の合成のためのビルディングブロックとして使用されます。
生物学: 抗菌作用や抗がん作用など、潜在的な生物活性について調査されています。
医学: その独特の化学構造のために、さまざまな疾患に対する潜在的な治療薬として研究されています。
工業: 新しい材料や化学プロセスの開発に使用されています。
科学的研究の応用
4(5H)-Thiazolone,2-[(2-methylphenyl)amino]-5-[(1-methyl-1H-pyrrol-2-yl)methylene]-(9CI) has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
4(5H)-チアゾロン,2-[(2-メチルフェニル)アミノ]-5-[(1-メチル-1H-ピロール-2-イル)メチレン]-(9CI)の作用機序は、特定の分子標的および経路との相互作用を含みます。この化合物は、酵素または受容体に結合して、その活性を調節し、さまざまな生物学的効果をもたらす可能性があります。たとえば、細胞増殖に関与する特定の酵素の活性を阻害することにより、抗がん作用を示す可能性があります。正確な分子標的と経路は、特定の用途とコンテキストによって異なる可能性があります。
類似化合物との比較
類似化合物
4(5H)-チアゾロン誘導体: チアゾロン構造は似ているが、置換基が異なる化合物。
ピロール含有化合物: さまざまな官能基を持つピロール部分を有する分子。
アミノ置換チアゾロン: 異なるアミノ基置換を持つチアゾロン化合物。
独自性
4(5H)-チアゾロン,2-[(2-メチルフェニル)アミノ]-5-[(1-メチル-1H-ピロール-2-イル)メチレン]-(9CI)は、官能基と構造的特徴の特定の組み合わせのために独特です。この独自性は、さまざまな分野におけるその独特の化学反応性と潜在的な用途に貢献します。チアゾロン環とピロール部分を同じ分子に持つことは比較的まれであるため、研究開発に役立つ化合物です。
特性
分子式 |
C16H15N3OS |
|---|---|
分子量 |
297.4 g/mol |
IUPAC名 |
(5E)-2-(2-methylphenyl)imino-5-[(1-methylpyrrol-2-yl)methylidene]-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C16H15N3OS/c1-11-6-3-4-8-13(11)17-16-18-15(20)14(21-16)10-12-7-5-9-19(12)2/h3-10H,1-2H3,(H,17,18,20)/b14-10+ |
InChIキー |
MXOCRJFHQPCTNY-GXDHUFHOSA-N |
異性体SMILES |
CC1=CC=CC=C1N=C2NC(=O)/C(=C\C3=CC=CN3C)/S2 |
正規SMILES |
CC1=CC=CC=C1N=C2NC(=O)C(=CC3=CC=CN3C)S2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-chloro-N-(3-{[4-(dimethylamino)phenyl]amino}quinoxalin-2-yl)benzene-1-sulfonamide](/img/structure/B12131097.png)
![N-[2-(adamantan-1-yl)ethyl]-3,4,5-trimethoxybenzamide](/img/structure/B12131106.png)
![2-[4-amino-5-(3-ethoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(3-fluorophenyl)aceta mide](/img/structure/B12131111.png)
![N-(3,5-dichlorophenyl)-2-(3,5,6-trimethyl-4-oxo(3-hydrothiopheno[2,3-d]pyrimid in-2-ylthio))acetamide](/img/structure/B12131114.png)

![3-(3,4-dimethoxyphenyl)-2,5-dimethyl-N-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B12131119.png)
![N-(3,4-Dichloro-phenyl)-2-(2-oxo-5a,11b-dihydro-5H,6H-7-oxa-1,4-dithia-3-aza-cyclopenta[c]phenanthren-3-yl)-acetamide](/img/structure/B12131120.png)
![N-(3-Methoxy-phenyl)-2-(4-methyl-5-thiophen-2-yl-4H-[1,2,4]triazol-3-ylsulfanyl)-acetamide](/img/structure/B12131124.png)
![(5Z)-5-({3-[2-methyl-4-(2-methylpropoxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12131136.png)


![N-(2-ethoxyphenyl)-2-(3-methyl-4-oxo(3,5,6,7,8-pentahydrobenzo[b]thiopheno[2,3-d]pyrimidin-2-ylthio))acetamide](/img/structure/B12131161.png)
![N-(3,4-dimethoxyphenyl)-2-{[5-(furan-2-yl)-4-(furan-2-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12131163.png)
![2-{[4-amino-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B12131167.png)
